Technical Monograph: Boc-3-Methoxy-L-Phenylalanine in Peptide Therapeutics
Technical Monograph: Boc-3-Methoxy-L-Phenylalanine in Peptide Therapeutics
Executive Summary
Boc-3-Methoxy-L-Phenylalanine (CAS: 261360-71-8) is a specialized non-canonical amino acid used in the rational design of peptide therapeutics.[1] Structurally, it represents a meta-substituted phenylalanine derivative where the methoxy group (-OCH₃) introduces specific electronic donation and steric bulk without the hydrogen-bonding capability of a hydroxyl group (as in Tyrosine). This modification is critical for probing receptor-ligand interactions, specifically for mapping hydrophobic pockets and eliminating hydrogen bond donors to improve membrane permeability. This guide details its physicochemical profile, synthesis logic, and application in Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Structural Analysis
The compound is the
Nomenclature & Identifiers[2][3][4][5]
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IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methoxyphenyl)propanoic acid
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Common Name: Boc-3-Methoxy-L-Phe-OH
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Synonyms: Boc-L-Phe(3-OMe)-OH; N-Boc-meta-methoxy-phenylalanine
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Molecular Formula:
[3]
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the acid-labile Boc protecting group and the meta-methoxy pharmacophore.
Figure 1: Structural connectivity of Boc-3-Methoxy-L-Phenylalanine highlighting the modular protecting group strategy.
Physicochemical Profile
The physicochemical properties of Boc-3-Methoxy-L-Phe are dominated by the lipophilic Boc group and the methoxy substituent. The meta-methoxy group increases lipophilicity (LogP) relative to native Phenylalanine and prevents hydrogen bond donation, a key factor in improving passive transport across biological membranes.
| Property | Value / Description | Technical Context |
| Molecular Weight | 295.33 g/mol | Monoisotopic mass for MS validation. |
| Physical State | White to off-white powder | Crystalline solid, typically hygroscopic. |
| Melting Point | 80 – 95 °C (Typical) | Range varies by crystal polymorph/purity; lower than Fmoc analogs. |
| Solubility | High in DCM, DMF, MeOH | Dissolves readily in organic solvents used in SPPS. |
| Water Solubility | Negligible | Hydrophobic Boc and Phenyl ring limit aqueous solubility. |
| Chirality | L-Isomer ( | Essential for biological recognition. |
| Optical Rotation | Value based on close analog Boc-Phe-OH; specific batch CoA required. | |
| pKa (COOH) | ~3.8 (Predicted) | Typical for |
| LogP | ~2.8 - 3.2 | Increased lipophilicity vs. Phe facilitates membrane interaction. |
Critical Insight: The absence of a phenolic hydroxyl group (present in Tyrosine) means this residue cannot be phosphorylated or participate in hydrogen bonding as a donor. This "negative control" property is vital for structure-activity relationship (SAR) studies.
Synthesis & Purification Logic
The synthesis typically proceeds via the protection of the free amino acid 3-methoxy-L-phenylalanine. The choice of reagents is driven by the need to prevent racemization and ensure complete protection of the
Synthetic Route Workflow
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Starting Material: 3-Methoxy-L-Phenylalanine (prepared via enzymatic resolution or asymmetric hydrogenation).
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Protection: Reaction with Di-tert-butyl dicarbonate (
) under basic conditions (NaOH/Dioxane). -
Work-up: Acidification (Citric acid/KHSO₄) to precipitate the free acid form.
Figure 2: Synthetic pathway for Boc-protection ensuring retention of chiral integrity.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-3-Methoxy-L-Phenylalanine is primarily used in Boc-chemistry SPPS , although it can be used as a building block in solution-phase synthesis for Fmoc-strategy fragments.
Coupling Protocol (Standard Boc Cycle)
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Activation: Carbodiimide (DCC/DIC) with HOBt or HOAt is standard to suppress racemization.
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Solvent: DMF or NMP.[5] DCM is used if solubility permits to reduce aggregation.
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Stoichiometry: 3-5 equivalents relative to resin loading.
Deprotection Kinetics
The Boc group is removed by acidolysis.
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Reagent: Trifluoroacetic acid (TFA), typically 50% in DCM or neat.
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Scavengers: Not strictly required for the removal of Boc itself, but if the peptide contains sensitive residues (Trp, Met, Cys), scavengers like anisole or thioanisole are mandatory to prevent alkylation by tert-butyl cations.
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Mechanism: The tert-butyl carbocation is generated, which must be quenched.
Self-Validating Protocol: Monitoring Coupling
To ensure the residue is successfully coupled:
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Kaiser Test (Ninhydrin): Will be Negative (Colorless) after successful coupling (no free amines).
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Chloranil Test: Recommended if coupling to a secondary amine (e.g., Proline).
Storage & Stability
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Hygroscopicity: Boc-amino acids can be hygroscopic. Store in a desiccator.
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Temperature: Refrigerate at +2°C to +8°C for long-term stability.
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Shelf Life: >2 years if kept dry and away from strong acids (which remove the Boc group).
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Incompatibility: Avoid contact with strong oxidizers and strong acids (TFA, HCl) during storage.
References
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ChemicalBook. Boc-3-Methoxy-L-Phenylalanine Product Entry & CAS Data.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Boc-L-Phenylalanine (Analog Reference).
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Chem-Impex International. Product Catalog: Boc-Amino Acids and Derivatives.
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Beilstein Journal of Organic Chemistry. Fluorinated and substituted phenylalanines: synthesis and pharmaceutical applications.
